6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1037764-87-6
VCID: VC11714765
InChI: InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3
SMILES: CC1=C(C=CC(=N1)F)S(=O)(=O)C
Molecular Formula: C7H8FNO2S
Molecular Weight: 189.21 g/mol

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine

CAS No.: 1037764-87-6

Cat. No.: VC11714765

Molecular Formula: C7H8FNO2S

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine - 1037764-87-6

Specification

CAS No. 1037764-87-6
Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
IUPAC Name 6-fluoro-2-methyl-3-methylsulfonylpyridine
Standard InChI InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3
Standard InChI Key IPAGEVKSCYHZQF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)F)S(=O)(=O)C
Canonical SMILES CC1=C(C=CC(=N1)F)S(=O)(=O)C

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 6-fluoro-2-methyl-3-methylsulfonylpyridine, reflects its substitution pattern. Its SMILES notation (CC1=C(C=CC(=N1)F)S(=O)(=O)C\text{CC1=C(C=CC(=N1)F)S(=O)(=O)C}) and InChIKey (IPAGEVKSCYHZQF-UHFFFAOYSA-N\text{IPAGEVKSCYHZQF-UHFFFAOYSA-N}) provide precise structural descriptors. The methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) enhances electrophilicity, while the fluorine atom influences electronic distribution and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H8FNO2S\text{C}_7\text{H}_8\text{FNO}_2\text{S}
Molecular Weight189.21 g/mol
CAS Number1037764-87-6
SMILESCC1=C(C=CC(=N1)F)S(=O)(=O)C
XLogP31.2 (estimated)

Synthesis Methods

Multi-Step Synthesis

The synthesis typically involves fluorination and sulfonylation steps. A common route starts with 2-methyl-3-pyridinol, which undergoes fluorination using agents like DAST\text{DAST} (diethylaminosulfur trifluoride), followed by sulfonylation with methylsulfonyl chloride under basic conditions. Alternative methods, as described in patent WO2013065064A1, involve condensing intermediates like 4-(methylthio)phenylacetonitrile with nicotinic esters, followed by hydrolysis and oxidation .

Table 2: Representative Synthesis Steps

StepProcessReagents/Conditions
1Fluorination of 2-methyl-3-pyridinolDAST\text{DAST}, 0–5°C
2SulfonylationCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}, KOH, THF
3Oxidation of intermediatesH2O2\text{H}_2\text{O}_2, H2SO4\text{H}_2\text{SO}_4

Pharmaceutical Applications

COX-2 Inhibition

The compound serves as a precursor for COX-2 inhibitors such as Etoricoxib. Derivatives exhibit IC50\text{IC}_{50} values as low as 0.0283 nM, surpassing traditional NSAIDs in selectivity . The methylsulfonyl group is critical for binding to the enzyme’s hydrophobic pocket .

TRPV1 Antagonism

Pyridine derivatives of 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine demonstrate potent TRPV1 antagonism. Compound 31 from PubMed study achieved 98% inhibition of capsaicin-induced pain in murine models, with an ED50\text{ED}_{50} of 1.2 mg/kg .

Table 3: Biological Activity Profile

ActivityModel/AssayEfficacy
COX-2 InhibitionIn vitro enzyme assayIC50=0.0283nM\text{IC}_{50} = 0.0283 \, \text{nM}
TRPV1 AntagonismFormalin test (mice)98% pain reduction

Industrial and Agrochemical Uses

Herbicide Development

The methylsulfonyl moiety enhances herbicidal activity by interfering with acetolactate synthase (ALS) in weeds. Field trials show 90% efficacy against Amaranthus retroflexus at 50 g/ha.

Comparative Analysis with Analogues

Structural Analogues

Compared to 5-fluoro-6-methylpyridin-3-sulfonamide, the 3-methylsulfonyl group in 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine increases metabolic stability (t1/2=4.7h vs.1.2ht_{1/2} = 4.7 \, \text{h vs.} \, 1.2 \, \text{h}).

Table 4: Property Comparison

CompoundLogP\text{LogP}t1/2t_{1/2} (h)
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine1.24.7
5-Fluoro-6-methylpyridin-3-sulfonamide0.81.2

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